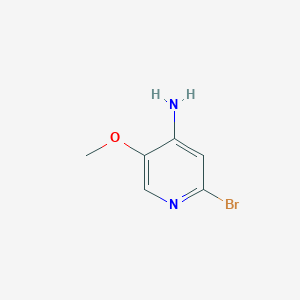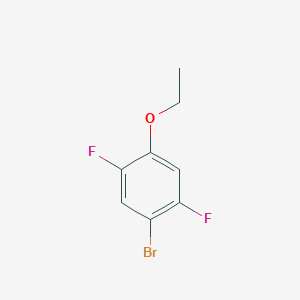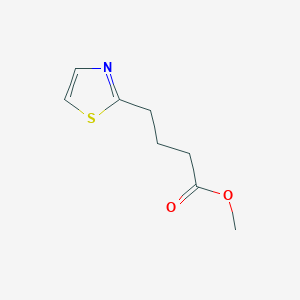
Methyl 4-(1,3-thiazol-2-yl)butanoate
Overview
Description
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a chemical compound with the CAS Number: 1803601-11-7 . It has a molecular weight of 185.25 and its IUPAC name is methyl 4- (thiazol-2-yl)butanoate . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for “Methyl 4-(1,3-thiazol-2-yl)butanoate” is 1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a liquid . It is stored at a temperature of 4 degrees .Scientific Research Applications
Antibacterial Activity
- Methyl 4-(1,3-thiazol-2-yl)butanoate derivatives show promising antibacterial properties. For example, 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates exhibit antimicrobial activity, indicating potential use in fighting bacterial infections (Markovich et al., 2014).
Antitumor and Antifilarial Agents
- Some methyl 4-(1,3-thiazol-2-yl)butanoate compounds have been evaluated for their antitumor and antifilarial potential. Notably, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, suggesting potential as a therapeutic agent (Kumar et al., 1993).
Synthesis and Evaluation of Thiazole Derivatives
- Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives have been synthesized and evaluated for antiproliferative activity. This research expands the understanding of the chemical properties and potential biological applications of such compounds (Yurttaş et al., 2022).
Inhibitors of Mycolic Acid Biosynthesis
- Compounds like methyl 4-(2-octadecylcyclopropen-1-yl)butanoate have been shown to act as inhibitors of mycolic acid biosynthesis. This is significant in understanding the role of these compounds in bacterial cell wall synthesis, which can be crucial in developing new antibiotics (Hartmann et al., 1994).
Potential Biological Activity
- The synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds have been investigated for their potential biological activity. This suggests diverse applications of such compounds in pharmaceuticals and medicinal chemistry (Párkányi & Schmidt, 2000).
Anti-microbial Polyurethane Coating
- Methyl 4-(1,3-thiazol-2-yl)butanoate derivatives have been explored for use in anti-microbial coatings. For example, a coumarin–thiazole derivative has been incorporated into polyurethane varnish, exhibiting strong antimicrobial effects (El‐Wahab et al., 2014).
Safety And Hazards
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
methyl 4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMTJHEOWPNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-thiazol-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)
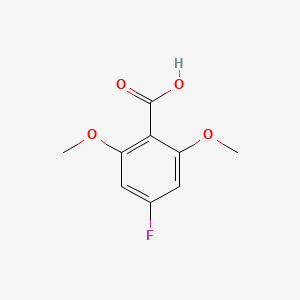
![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)
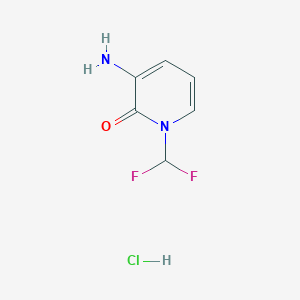
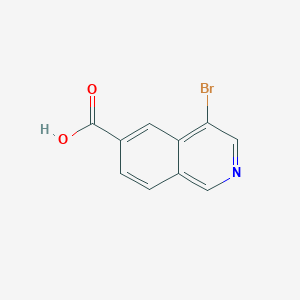
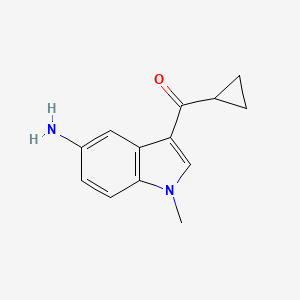
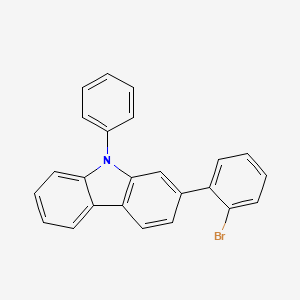
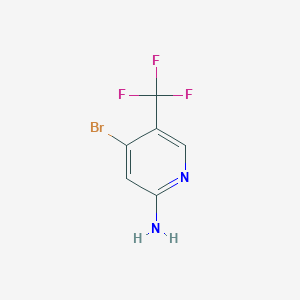
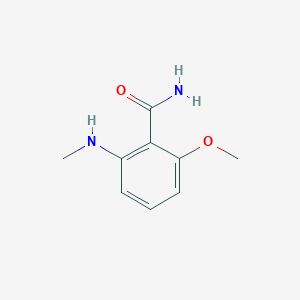
![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)
